1-Hydroxypyrene-D-Glucuronide
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Overview
Description
1-Hydroxypyrene-D-Glucuronide is a glucuronide conjugate of 1-hydroxypyrene, a metabolite of pyrene. Pyrene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a result of incomplete combustion of organic materials. This compound is a sensitive and reliable biomarker for assessing exposure to PAHs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene-D-Glucuronide can be synthesized through the glucuronidation of 1-hydroxypyrene. This process involves the enzymatic conjugation of 1-hydroxypyrene with glucuronic acid, typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and appropriate buffer systems to maintain the pH .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase enzymes. The process is optimized for high yield and purity, with subsequent purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypyrene-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release 1-hydroxypyrene. This reaction can be catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, buffer systems (e.g., phosphate buffer), and optimal temperature conditions (37°C).
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its precursor, 1-hydroxypyrene, can undergo such reactions under specific conditions.
Major Products:
Hydrolysis: 1-Hydroxypyrene and glucuronic acid.
Scientific Research Applications
1-Hydroxypyrene-D-Glucuronide is extensively used in scientific research as a biomarker for PAH exposure. Its applications span various fields:
Mechanism of Action
1-Hydroxypyrene-D-Glucuronide exerts its effects through its role as a detoxification product of 1-hydroxypyrene. The glucuronidation process enhances the solubility of 1-hydroxypyrene, facilitating its excretion from the body. The molecular targets involved include UDP-glucuronosyltransferase enzymes, which catalyze the conjugation reaction, and β-glucuronidase enzymes, which can hydrolyze the glucuronide conjugate .
Comparison with Similar Compounds
1-Hydroxypyrene Sulfate: Another metabolite of 1-hydroxypyrene, conjugated with sulfate instead of glucuronic acid.
1-Hydroxypyrene: The parent compound, which can undergo various phase II metabolic reactions, including glucuronidation and sulfation.
Uniqueness: 1-Hydroxypyrene-D-Glucuronide is unique due to its high sensitivity and reliability as a biomarker for PAH exposure. Its glucuronide conjugate form enhances its solubility and excretion, making it a preferred choice for biomonitoring studies .
Properties
Molecular Formula |
C22H18O7 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(3S,5S,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17?,18-,19-,20?,22+/m0/s1 |
InChI Key |
BUCREAQPYGLZLI-OCNWEEMUSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@H](C([C@@H](C(O5)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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